molecular formula C12H17N3O3 B8582324 Tert-butyl 3-(pyrazin-2-yloxy)azetidine-1-carboxylate

Tert-butyl 3-(pyrazin-2-yloxy)azetidine-1-carboxylate

Cat. No. B8582324
M. Wt: 251.28 g/mol
InChI Key: RFMDPOPCNHLQLU-UHFFFAOYSA-N
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Patent
US08618117B2

Procedure details

Compound P22 was prepared according to the general procedure described for the synthesis of P21 in Preparation 21, using 2-chloropyrazine in place of 2-bromopyridine, to afford P22. LCMS (ESI) m/z 252.4 (M÷1). 1H NMR (400 MHz, CDCl3) δ 1.43 (s, 9H), 3.97 (m, 2H), 4.32 (m, 2H), 5.30 (m, 1H), 8.03 (dd, J=2.5, 1.2 Hz, 1H), 8.16 (d, J=2.5 Hz, 1H), 8.26 (d, Hz, 1H). Compound P22 was deprotected with trifluoroacetic acid as described for tert-butyl 3-hydroxyazetidine-1-carboxylate in the preparation of C19 in Example 3, before being used in the coupling step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.FC(F)(F)C(O)=O.[OH:15][CH:16]1[CH2:19][N:18]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:17]1>>[N:3]1[CH:4]=[CH:5][N:6]=[CH:7][C:2]=1[O:15][CH:16]1[CH2:17][N:18]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CN=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CN(C1)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound P22 was prepared
CUSTOM
Type
CUSTOM
Details
described for the synthesis of P21 in Preparation 21
CUSTOM
Type
CUSTOM
Details
to afford P22

Outcomes

Product
Name
Type
Smiles
N1=C(C=NC=C1)OC1CN(C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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